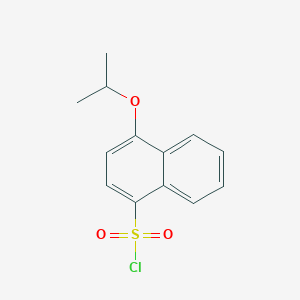
4-Isopropoxynaphthalene-1-sulfonyl chloride
Overview
Description
4-Isopropoxynaphthalene-1-sulfonyl chloride is a unique chemical compound with the empirical formula C13H13ClO3S . It has a molecular weight of 284.76 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for 4-Isopropoxynaphthalene-1-sulfonyl chloride isCC(C)Oc1ccc(c2ccccc12)S(Cl)(=O)=O . The InChI is 1S/C13H13ClO3S/c1-9(2)17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h3-9H,1-2H3 . Physical And Chemical Properties Analysis
4-Isopropoxynaphthalene-1-sulfonyl chloride is a solid at room temperature . It has a predicted melting point of 147.16°C and a predicted boiling point of approximately 412.2°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm³ and a predicted refractive index of 1.59 .Scientific Research Applications
Fluorescent Sensing for CN- in Water
A study demonstrated the use of 4-amino-3-hydroxynaphthalene-1-sulfonic acid for fluorescently sensing CN- (cyanide ions) in water, leveraging the principle of supramolecular self-assembly. This novel approach allows for the selective recognition of CN- anions, with a notable detection limit and minimal interference from other anions, showcasing its potential in environmental monitoring and safety assessments (B. Shi et al., 2013).
Novel Thermally Stable Polymers
Research into the synthesis and characterization of novel thermally stable poly(ether-amide)s containing dinaphthosulfone units has been reported. These polymers, synthesized using sulfone-containing monomers, exhibit excellent thermal stability and solubility properties, making them suitable for advanced materials applications in high-temperature environments (A. Shockravi et al., 2011).
Photostabilization of Polymeric Materials
The synthesis of organotin complexes containing 4-aminonaphthalene-1-sulfonic acid and their application as photostabilizers for poly(vinyl chloride) (PVC) was explored. These complexes significantly reduce the photodegradation of PVC, making them valuable for extending the lifespan of PVC products exposed to UV light (Hadeer Jasem et al., 2021).
Electrochemical Sensing Applications
A poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode was developed for the simultaneous determination of caffeine and paracetamol. This work demonstrates the electrode's selectivity and sensitivity, highlighting its potential use in food and pharmaceutical analysis (M. Tefera et al., 2016).
Synthesis of Sulfonated Polymers
The synthesis and properties of sulfonated poly(phthalazinone ether sulfone)s for potential applications in proton exchange membrane fuel cells (PEMFC) were investigated. These materials show promise due to their high ion exchange capacity, low swelling, and excellent thermal and chemical stability (Guyu Xiao et al., 2002).
Safety and Hazards
As with all chemicals, it’s important to handle 4-Isopropoxynaphthalene-1-sulfonyl chloride with care. Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .
properties
IUPAC Name |
4-propan-2-yloxynaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3S/c1-9(2)17-12-7-8-13(18(14,15)16)11-6-4-3-5-10(11)12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVIEZNFVFSZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropoxynaphthalene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B3372570.png)
![3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B3372572.png)
![4-(5,6,7,8,9,10-Hexahydro[1,2,4]triazolo[4,3-a]azocin-3-yl)aniline](/img/structure/B3372577.png)
![2-chloro-N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B3372587.png)
![8-Carbamoyl-2-(furan-2-yl)imidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372593.png)
![8-Carbamoyl-2-phenylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B3372600.png)

![5-[(Carbamoylmethyl)sulfamoyl]-2-fluorobenzoic acid](/img/structure/B3372623.png)
![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B3372626.png)
![4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B3372629.png)


![2-[4-(N-methyl3,4-dimethylbenzenesulfonamido)phenoxy]propanoic acid](/img/structure/B3372671.png)
